(2R)-Flavanomarein

Overview

Description

(2R)-Flavanomarein is a flavonoid compound known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its unique chemical structure and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Flavanomarein typically involves the use of specific starting materials and catalysts. One common method includes the use of chalcones as precursors, which undergo cyclization reactions to form the flavonoid structure. The reaction conditions often involve acidic or basic catalysts, and the process may require specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Chemical synthesis on an industrial scale may involve the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity.

Chemical Reactions Analysis

Types of Reactions: (2R)-Flavanomarein undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydroflavonoids.

Scientific Research Applications

Neuroprotective Effects

Research Findings : A study demonstrated that (2R)-flavanomarein protects neuronal cells from oxidative stress induced by 6-hydroxydopamine (6-OHDA). In PC12 cells and primary cortical neurons, pretreatment with flavanomarein significantly increased cell viability and reduced lactate dehydrogenase (LDH) release, indicating cytoprotective effects. The compound also improved mitochondrial function and modulated key signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are crucial for cell survival and inflammation regulation .

Table 1: Neuroprotective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| Increased Cell Viability | Up to 100 µM concentration showed significant increase |

| Reduced LDH Release | Indicates decreased cell damage |

| Improved Mitochondrial Function | Enhanced mitochondrial membrane potential |

| Modulation of Signaling Pathways | Upregulation of PI3K/AKT; downregulation of NF-κB |

Anti-Diabetic Properties

Research Findings : this compound has been shown to inhibit epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2). This effect is mediated through the Syk/TGF-β1/Smad signaling pathway, which plays a role in diabetic nephropathy. The compound promotes cell proliferation while reducing markers associated with EMT, such as α-SMA and Vimentin, thereby suggesting its potential in managing diabetic complications .

Table 2: Effects on Diabetic Nephropathy

| Parameter | Control Group | High Glucose Group | Flavanomarein Treatment (µM) |

|---|---|---|---|

| Cell Viability | 100% | ~80% | 25, 50, 100 |

| E-cadherin Expression | High | Low | Increased with treatment |

| α-SMA Expression | Low | High | Decreased with treatment |

| Vimentin Expression | Low | High | Decreased with treatment |

Cancer Therapeutics

Research Findings : Recent studies indicate that this compound may also have anti-cancer properties. It has been reported to inhibit osteoclastogenesis and reduce the activation of NF-κB signaling pathways in cancer cells. This suggests its potential as a therapeutic agent for conditions associated with excessive bone resorption and inflammation .

Table 3: Potential Anti-Cancer Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of Osteoclastogenesis | Reduced bone resorption activity |

| Modulation of NF-κB Pathway | Decreased inflammatory response |

Mechanism of Action

The mechanism of action of (2R)-Flavanomarein involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

- Quercetin

- Kaempferol

- Catechin

- Epicatechin

- Naringenin

Biological Activity

(2R)-Flavanomarein (FM) is a significant flavonoid derived from Coreopsis tinctoria Nutt, known for its diverse biological activities, particularly in the context of diabetic nephropathy and cellular signaling pathways. This article reviews the current understanding of FM's biological activity, supported by empirical data and case studies.

FM has been shown to exert protective effects against diabetic nephropathy (DN) by inhibiting epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2). The underlying mechanisms involve the modulation of specific signaling pathways, notably the Syk/TGF-β1/Smad pathway.

Key Findings:

- Cell Proliferation : FM significantly enhances the viability of HK-2 cells under high glucose conditions. In a study, MTS assays indicated that treatment with FM at concentrations of 25 to 200 µM resulted in a dose-dependent increase in cell viability compared to control groups .

- EMT Marker Proteins : FM treatment led to an increase in E-cadherin levels while decreasing levels of α-SMA, Vimentin, and Fibronectin (FN), indicating a reversal of EMT processes .

- Spleen Tyrosine Kinase (Syk) : Syk was identified as a direct target of FM. Molecular dynamics and surface plasmon resonance analyses confirmed that FM binds to Syk, inhibiting its activation and consequently blocking TGF-β1/Smad pathway activation induced by high glucose .

Data Table: Effects of FM on HK-2 Cells

| Concentration (µM) | Cell Viability (%) | E-cadherin Expression | α-SMA Expression | Vimentin Expression | FN Expression |

|---|---|---|---|---|---|

| Control | 100 | High | Low | Low | Low |

| 25 | 120 | Increased | Decreased | Decreased | Decreased |

| 50 | 140 | Increased | Decreased | Decreased | Decreased |

| 100 | 160 | Significantly Increased | Very Low | Very Low | Very Low |

| 200 | 180 | Highest | Minimal | Minimal | Minimal |

Case Studies

- Diabetic Nephropathy : A study demonstrated that FM administration improved renal function markers in diabetic models. The compound reduced albuminuria and glomerular damage, suggesting its potential as a therapeutic agent in DN management .

- Insulin Resistance : In HepG2 cells, FM was shown to improve insulin sensitivity by enhancing glucose uptake through the AMPK signaling pathway. This suggests that FM may play a role in metabolic regulation beyond its renal protective effects .

Research Findings

Recent studies have highlighted the multifaceted biological activities of FM:

- Antioxidant Properties : FM exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress associated with diabetes and other metabolic disorders .

- Anti-inflammatory Effects : By modulating NF-κB signaling pathways, FM reduces inflammation in various cellular models, contributing to its protective effects against chronic diseases .

Properties

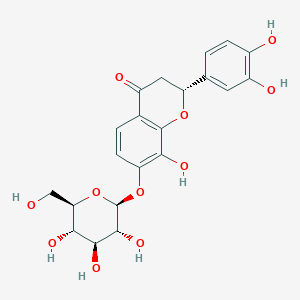

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15-,16-,18+,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-HIFIWIPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.